3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
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Overview
Description
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde is a chemical compound with the molecular formula C19H21FN2O2 It is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1-(2-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzoic acid.
Reduction: 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and psychiatric conditions.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and fluorophenyl group contribute to its binding affinity and selectivity. The compound may modulate neurotransmitter systems, influencing pathways involved in mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in the synthesis of high-performance polymers.
N-Mannich bases: Compounds derived from the Mannich reaction, known for their antimicrobial properties.
Uniqueness
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde is unique due to its specific structural features, including the combination of a piperazine ring with a fluorophenyl group and a methoxybenzaldehyde moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWFMZACPWZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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